REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]([N+:14]([O-])=O)=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)[CH3:2]>C(O)C.[Pd]>[NH2:14][C:13]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2
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Name
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7-Ethoxy-8-nitroquinoline
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Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to 10 mL
|
Type
|
CUSTOM
|
Details
|
The title compound crystallized as yellow needles (1.86 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=CC=C2C=CC=NC12)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |